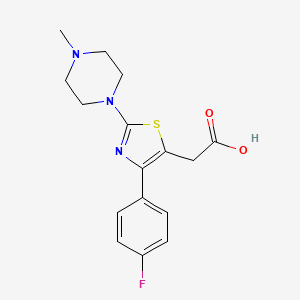
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a fluorophenyl group.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring.
Reduction: Reduction reactions may target the thiazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
科学的研究の応用
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生体高分子との相互作用について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
産業: 新素材の開発や化学反応における触媒として使用される可能性があります。
作用機序
5-(カルボキシメチル)-4-(4-フルオロフェニル)-2-(4-メチルピペラジン-1-イル)チアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性を調節することにより、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、実験的研究を通じて明らかにする必要があります。
類似化合物との比較
類似化合物
- 5-(カルボキシメチル)-4-(4-クロロフェニル)-2-(4-メチルピペラジン-1-イル)チアゾール
- 5-(カルボキシメチル)-4-(4-ブロモフェニル)-2-(4-メチルピペラジン-1-イル)チアゾール
- 5-(カルボキシメチル)-4-(4-メチルフェニル)-2-(4-メチルピペラジン-1-イル)チアゾール
独自性
5-(カルボキシメチル)-4-(4-フルオロフェニル)-2-(4-メチルピペラジン-1-イル)チアゾールにおけるフルオロフェニル基の存在は、異なる置換基を持つアナログと比較して、脂溶性の増加や特定の標的への結合親和性の向上など、ユニークな特性をもたらす可能性があります。
特性
分子式 |
C16H18FN3O2S |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-[4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18FN3O2S/c1-19-6-8-20(9-7-19)16-18-15(13(23-16)10-14(21)22)11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,21,22) |
InChIキー |
DAWVBVIZUXTIGX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)


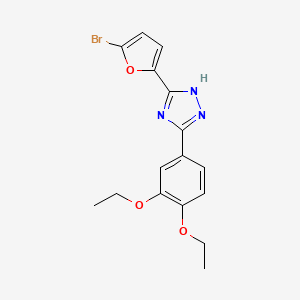

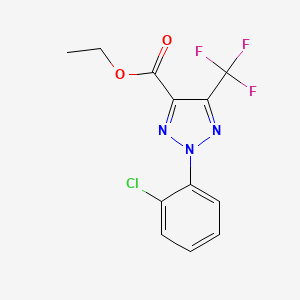
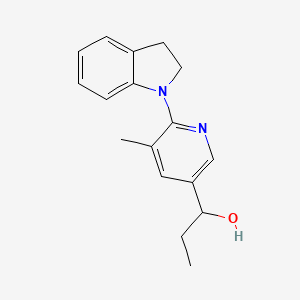

![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
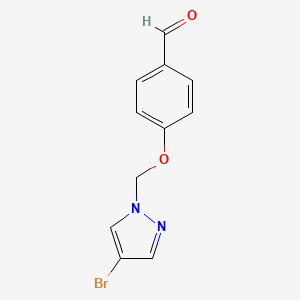
![2-(2-(Furan-2-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792769.png)
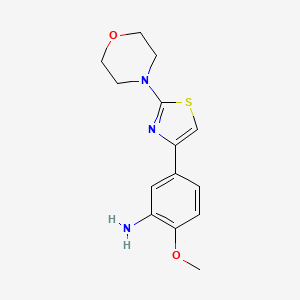
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
